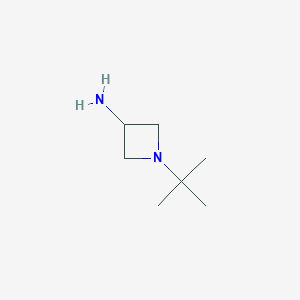

1-Tert-butylazetidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tert-butylazetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butyl group attached to the azetidine ring increases steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of 3-amino azetidine derivatives, including those with a tert-butyl group, can be achieved through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines . This method allows for the preparation of various substituted azetidines. Additionally, tert-butyl aminocarbonate has been used to acylate amines, which could be a relevant step in the synthesis of tert-butylazetidin-3-amine derivatives 9.

Molecular Structure Analysis

The molecular structure of 1-tert-butylazetidin-3-amine is characterized by the presence of a four-membered azetidine ring and a bulky tert-butyl group. This steric hindrance can affect the molecule's conformation and reactivity. The tert-butyl group is known to be a common protecting group in organic synthesis, which can be removed under certain conditions .

Chemical Reactions Analysis

1-Tert-butylazetidin-3-amine can undergo various chemical reactions typical of azetidines and amines. For instance, the reaction with tosylate can lead to ring cleavage when reacted with compounds of higher acidity . The tert-butyl group can also be involved in reactions such as tert-butoxycarbonylation, which is a common method for protecting amines . The tert-butyl group can be deprotected to yield the free amine, which can then be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-tert-butylazetidin-3-amine would be influenced by the azetidine ring and the tert-butyl group. The azetidine ring imparts ring strain, which can affect the compound's stability and reactivity. The tert-butyl group, being bulky, can affect the solubility and boiling point of the compound. The presence of the amine group would make the compound a potential nucleophile and base, participating in various chemical reactions 910.

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

1-Tert-butylazetidin-3-amine is utilized in the asymmetric synthesis of amines. N-tert-butanesulfinyl imines, derivatives of 1-Tert-butylazetidin-3-amine, are versatile intermediates for this process. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This methodology efficiently synthesizes a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Synthesis of Amines Using tert-Butanesulfinamide

tert-Butanesulfinamide, closely related to 1-Tert-butylazetidin-3-amine, is essential in the asymmetric synthesis of amines. The process involves condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage. This approach is applied to synthesize propargylic tertiary carbinamine, useful in diverse biological purposes including click chemistry applications, diversity-oriented synthesis, peptide isosteres, and development of protease inhibitors (Xu, Chowdhury, & Ellman, 2013).

Role in Organic Synthesis

1-Tert-butylazetidin-3-amine and its derivatives are significant in various organic synthesis processes. For instance, they are used in the preparation of 3-amino and 3-mercapto-azetidine derivatives. This is achieved by reacting 1-t-butylazetidinyl-3 tosylate with ammonia, primary and secondary amines, and mercaptans, demonstrating the compound's versatility in organic synthesis (Chen, Kato, & Ohta, 1968).

Applications in Photoreactive Synthesis

1-Tert-butylazetidin-3-amine plays a role in photoreactive synthesis. For example, irradiation of thymidine or thymine in the presence of tert-butylamine yields photoadducts, which have applications in synthetic photoexchange reactions with amines (Saito, Sugiyama, Furukawa, & Matsuura, 1981).

N-tert-Butoxycarbonylation of Amines

1-Tert-butylazetidin-3-amine derivatives are used in N-tert-butoxycarbonylation of amines. This process is essential for the chemoselective formation of N-tert-butoxycarbonyl derivatives of chiral amines, esters of alpha-amino acids, and beta-amino alcohols, contributing to the field of organic and medicinal chemistry (Harris & Wilson, 2009).

Safety and Hazards

The safety information for “1-Tert-butylazetidin-3-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

Propriétés

IUPAC Name |

1-tert-butylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCILCWPMKLEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435922 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylazetidin-3-amine | |

CAS RN |

18713-70-7 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)